molecular formula C13H8Cl2N4O B2881973 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 338394-73-3

7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2881973
CAS RN: 338394-73-3
M. Wt: 307.13
InChI Key: UMGKAJAOZLTBIY-UHFFFAOYSA-N
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Description

“7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the molecular formula C13H8Cl2N4O . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The average mass of the molecule is 307.135 Da and the monoisotopic mass is 306.007507 Da .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are diverse and complex. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been extensively studied. These compounds are synthesized through various chemical reactions, including regioselective synthesis, which allows for the creation of specifically substituted derivatives. Such synthetic methods provide a foundation for further exploration of these compounds in various scientific applications, particularly in medicinal chemistry due to their structural complexity and potential biological activity (Drev et al., 2014).

Antitumor Activities

Research has also focused on the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds, including those with substitutions similar to this compound, have been synthesized and tested for their potential antitumor activities. Studies suggest that certain derivatives display promising antitumor activities, indicating the potential for these compounds in cancer research and treatment (Xin, 2012).

Biological Evaluation and DFT Calculations

Further investigations into pyrazolo[1,5-a]pyrimidine derivatives include biological evaluation and density functional theory (DFT) calculations. These studies aim to understand the biological activity and structural properties of these compounds at a molecular level. Such research is crucial for designing more effective compounds with specific biological activities, including antitumor, antimicrobial, and anti-inflammatory properties (Farag & Fahim, 2019).

Antimicrobial and Anti-inflammatory Activities

In addition to antitumor activities, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. The synthesis of novel derivatives and their subsequent biological evaluation have revealed that some compounds exhibit significant antimicrobial and anti-inflammatory activities, highlighting the versatility of these compounds in therapeutic applications (Rahmouni et al., 2016).

Mechanism of Action

While the specific mechanism of action for “7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is not explicitly mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the synthesis of novel pyrazolo[1,5-a]pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-7-1-2-8(10(15)5-7)11-3-4-17-13-9(12(16)20)6-18-19(11)13/h1-6H,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGKAJAOZLTBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323971
Record name 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

338394-73-3
Record name 7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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